molecular formula C7H6NaO5S B1603087 Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt CAS No. 62708-58-1

Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt

Cat. No.: B1603087
CAS No.: 62708-58-1
M. Wt: 225.18 g/mol
InChI Key: DNSNQHYQOAWWMW-UHFFFAOYSA-N
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Description

“Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt” is a chemical compound . It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . Benzenesulfonic acid forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .


Synthesis Analysis

The synthesis of benzenesulfonic acid, a precursor to the compound , involves the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" .


Molecular Structure Analysis

The molecular formula of “5-Formyl-2-hydroxybenzenesulfonic acid” is C7H6O5S . The molecular structure of benzenesulfonic acid, a related compound, can be represented as OS(=O)(=O)c1ccccc1 .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .


Physical And Chemical Properties Analysis

Benzenesulfonic acid, a related compound, is a colorless crystalline solid with a density of 1.32 g/cm3 at 47 °C . It has a melting point of 44 °C (hydrate) and 51 °C (anhydrous), and a boiling point of 190 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents .

Safety and Hazards

Benzenesulfonic acid is corrosive . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

62708-58-1

Molecular Formula

C7H6NaO5S

Molecular Weight

225.18 g/mol

IUPAC Name

sodium;5-formyl-2-hydroxybenzenesulfonate

InChI

InChI=1S/C7H6O5S.Na/c8-4-5-1-2-6(9)7(3-5)13(10,11)12;/h1-4,9H,(H,10,11,12);

InChI Key

DNSNQHYQOAWWMW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)O)O.[Na]

62708-58-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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